molecular formula C9H14N4 B115573 2-(4-Methylpiperazin-1-yl)pyrimidine CAS No. 145208-86-2

2-(4-Methylpiperazin-1-yl)pyrimidine

Cat. No.: B115573
CAS No.: 145208-86-2
M. Wt: 178.23 g/mol
InChI Key: MYWNBGPUPDPECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperazin-1-yl)pyrimidine (CAS 145208-86-2, Molecular Formula: C9H14N4, Molecular Weight: 178.23 g/mol) is a significant chemical scaffold in medicinal chemistry and drug discovery research . This compound features a pyrimidine ring linked to a N-methylpiperazine group, a structure recognized as a privileged scaffold in the design of novel therapeutic agents . Its utility stems from the pyrimidine ring's ability to act as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of lead compounds . This building block is particularly valuable in antimicrobial research. It serves as a core intermediate in the synthesis of pyrimidine derivatives incorporating piperazine moieties, which have demonstrated promising in vitro antibacterial and antifungal activities . Furthermore, the this compound motif is integral to research efforts against neglected tropical diseases, appearing in novel compounds screened for antitrypanosomal activity against Trypanosoma brucei . Beyond anti-infective research, this heterocyclic system is explored in oncology. Similar anilinopyrimidine scaffolds are widely investigated as potential chemotherapeutic agents, showing strong inhibition of cell proliferation in various cancer cell lines and serving as inhibitors for key biological targets like cyclin-dependent kinases (CDKs) . The product is provided for research and development purposes only. This product is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-9/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWNBGPUPDPECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438161
Record name 2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145208-86-2
Record name 2-(4-methylpiperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Building Blocks of Success: Pyrimidine and Piperazine in Drug Discovery

Significance of Pyrimidine and Piperazine Moieties in Contemporary Drug Discovery and Development

The Pyrimidine Moiety:

The pyrimidine ring is a fundamental building block of life, forming the structural core of the nucleobases uracil, thymine, and cytosine in DNA and RNA. mdpi.com This inherent biological relevance makes pyrimidine-containing molecules readily recognized and processed by biological systems. In drug design, the pyrimidine scaffold is highly valued for its ability to act as a versatile template. Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. nih.gov

The synthetic accessibility of pyrimidines allows for the straightforward introduction of various substituents at multiple positions on the ring, enabling fine-tuning of a compound's pharmacological properties. This has led to the development of a vast number of pyrimidine-based drugs with a wide range of therapeutic applications, including:

Anticancer agents: Many kinase inhibitors, such as EGFR inhibitors used in lung cancer, incorporate a pyrimidine core. nih.gov

Antiviral drugs: Pyrimidine analogues are a cornerstone of antiviral therapy. nih.gov

Antibacterial and Antifungal agents: The pyrimidine scaffold is present in numerous antimicrobial drugs.

Central Nervous System (CNS) agents: Pyrimidine derivatives have been developed as anticonvulsants, antipsychotics, and agents for neurodegenerative diseases. mdpi.com

The Piperazine Moiety:

Piperazine is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs. Its widespread use stems from its unique physicochemical properties that can significantly enhance the drug-like qualities of a molecule.

The key advantages of incorporating a piperazine moiety include:

Improved Pharmacokinetics: The two nitrogen atoms of piperazine can be protonated at physiological pH, which generally increases the aqueous solubility of a compound. This is often a critical factor for achieving good oral bioavailability.

Versatile Linker: The piperazine ring provides a flexible yet conformationally constrained linker that can be used to connect different pharmacophoric elements within a drug molecule.

Modulation of Basicity: The basicity of the piperazine nitrogens can be modulated through substitution, allowing for precise control over a compound's physicochemical properties and its interactions with biological targets.

Broad Biological Activity: Piperazine-containing compounds have demonstrated a wide spectrum of biological activities, including antipsychotic, anti-inflammatory, and anticancer effects. nih.govnih.gov

The following table highlights some of the key attributes and therapeutic applications of the pyrimidine and piperazine moieties.

MoietyKey AttributesTherapeutic Applications
Pyrimidine - Component of DNA/RNA- Hydrogen bonding capacity- Synthetic versatility- Anticancer- Antiviral- Antibacterial- CNS disorders
Piperazine - Improves solubility and bioavailability- Versatile linker- Modifiable basicity- Antipsychotic- Anti-inflammatory- Anticancer

Receptor Modulatory Effects

Serotonin (B10506) Receptor (5-HT7) Antagonism and Binding Affinity Profiling

Derivatives of this compound have been identified as potent ligands for the serotonin 5-HT7 receptor. A key model ligand in this class is 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, which served as a basis for structure-activity relationship (SAR) studies to explore the structural requirements for high-affinity binding.

In a comprehensive study, a series of unfused heterobiaryls substituted with the piperazin-1-yl moiety were synthesized and evaluated for their 5-HT7 receptor affinity. The binding affinities, expressed as Kᵢ values, were determined through radioligand binding assays using human embryonic kidney (HEK293) cells that overexpress the human 5-HT7b receptor. The research highlighted that modifications at the 4- and 6-positions of the pyrimidine ring significantly influence the binding affinity. For instance, the introduction of various substituents allowed for a detailed exploration of the chemical space around the core scaffold. The functional antagonist activity of selected high-affinity compounds was further confirmed by their ability to inhibit cyclic adenosine monophosphate (cAMP) production.

The binding affinities for a selection of these derivatives are presented below.

Table 1: 5-HT7 Receptor Binding Affinities of this compound Derivatives

Compound Number Compound Name Kᵢ (nM)
2 4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine 180
14 4-(3-Furyl)-6-n-hexyl-2-(4-methylpiperazin-1-yl)pyrimidine 180
15 4-sec-Butyl-6-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine 480
16 4-(3-Furyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine 130
17 4-(Cyclohexenylethynyl)-6-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine 260

Data sourced from reference

Dopamine (B1211576) Receptor (D2) Modulation

Scientific literature available does not provide specific data on the direct modulatory effects of this compound derivatives on the dopamine D2 receptor. While other classes of arylpiperazine compounds are well-documented as D2 receptor ligands, research specifically linking the this compound scaffold to this target is not presently available.

Enzyme Inhibition Profiles

Kinase Inhibition

There is no specific information in the available scientific literature identifying derivatives of this compound as inhibitors of Wee1 kinase. Wee1 is a critical regulator of the G2/M cell cycle checkpoint, and while various pyrimidine-based scaffolds have been explored as Wee1 inhibitors, research has not specifically implicated the this compound moiety in this activity. The most prominent Wee1 inhibitors, such as adavosertib (AZD1775), are based on different heterocyclic core structures like pyrazolopyrimidinone.

In contrast to other targets, the this compound moiety is a component of highly potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4). One of the most significant compounds in this class is 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (referred to as compound 7x in its discovery study).

This compound was identified as a potent inhibitor of CDK4 with a half-maximal inhibitory concentration (IC₅₀) of 3.87 nM. Its high selectivity for CDK4 was demonstrated by its minimal inhibitory activity against other cyclin-dependent kinases, including CDK1, 2, 5, 8, and 9. The mechanism of action involves targeting the ATP-binding site of the CDK4/cyclin D1 complex, which is crucial for the G1 phase of the cell cycle. The retinoblastoma protein (pRb), a primary target of CDK4, is consequently affected by this inhibition.

The potent enzymatic inhibition translates into significant antitumor activity across a wide range of cancer cell lines. The compound induces growth arrest with GI₅₀ values (concentration for 50% inhibition of cell proliferation) ranging from the nanomolar to the low micromolar scale. This broad activity suggests that the compound effectively blocks key signaling pathways required for cancer cell proliferation. Notably, it showed the highest growth inhibitory activity against mantle cell lymphoma cell lines, which are characterized by the overexpression of cyclin D1 and an associated increase in CDK4 activity.

Table 2: In Vitro CDK4 Kinase Inhibition

Compound Name Target Kinase IC₅₀ (nM)
8-Cyclopentyl-2-[4-(4-methylpiperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile CDK4 3.87

Data sourced from reference

Table 3: In Vitro Antitumor Activity (GI₅₀) of a CDK4 Inhibitor Derivative

Cell Line Cancer Type GI₅₀ (µM)
K-562 Leukemia 0.025
RPMI-8226 Leukemia 0.04
MOLT-4 Leukemia 0.1
HL-60(TB) Leukemia 0.1
CCRF-CEM Leukemia 0.11
NCI-H522 Non-Small Cell Lung 0.11
SF-268 CNS Cancer 0.12
UACC-257 Melanoma 0.12
OVCAR-3 Ovarian Cancer 0.14
MDA-MB-435 Melanoma 0.15
A549/ATCC Non-Small Cell Lung 0.16
MCF7 Breast Cancer 0.18
PC-3 Prostate Cancer 0.22
HT29 Colon Cancer 0.25

Data sourced from reference

AMPK-Related Kinase 5 (ARK5) Inhibition

Derivatives of this compound have been identified as multikinase inhibitors, with notable activity against AMPK-Related Kinase 5 (ARK5). One such compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (also referred to as 7x), has demonstrated potent inhibitory activity against ARK5 in addition to Cyclin-Dependent Kinase 4 (CDK4). nih.govnih.govacs.org This compound was identified through the analysis of over 150 novel cyano pyridopyrimidine compounds and was found to be the most active, capable of inducing apoptosis in tumor cells at concentrations between 30-100 nM. nih.govnih.gov The development of such multikinase inhibitors is part of a polypharmacological approach to identify therapeutic agents with low toxicity profiles. nih.govnih.gov

PI3Kδ Inhibition

A review of the available scientific literature did not yield specific research findings on this compound derivatives as inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ). While other pyrimidine-based scaffolds, such as pyrazolo[1,5-a]pyrimidines and pyrido[3,2-d]pyrimidines, have been investigated for PI3Kδ inhibition, data pertaining to the specific this compound core is not present in the searched sources. mdpi.commdpi.comcelonpharma.com

Epidermal Growth Factor Receptor (EGFR) Inhibition

Detailed studies focusing on derivatives of the this compound scaffold as inhibitors of the Epidermal Growth Factor Receptor (EGFR) were not identified in the conducted literature search. Although the broader class of pyrimidine-containing molecules is well-established in the field of EGFR inhibition, with several approved drugs featuring this core structure, research specifically detailing the synthesis and biological evaluation of this compound derivatives for this target is not covered in the available sources. acs.orgnih.gov

Lipoxygenase Inhibition

The this compound moiety is a key structural feature in a class of compounds investigated for their ability to inhibit lipoxygenase (LOX) enzymes. Lipoxygenases are implicated in inflammatory processes and the progression of certain cancers. Research has identified 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) and its analogs as effective inhibitors of 15-lipoxygenase. The inhibitory potency of these compounds underscores their potential as targeted therapeutic agents.

CDK6 and CDK9 Inhibition

The this compound framework is integral to compounds designed to inhibit Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

CDK9 Inhibition: A specific derivative, 5-(5-chloro-2-((3-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine, has been reported as a potent CDK9 inhibitor. The inhibition of CDK9 is a therapeutic strategy being explored in cancer treatment due to its role in regulating transcription.

CDK6 Inhibition: The compound 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) was identified as a potent inhibitor of CDK4, with an IC50 value of 3.87 nM. nih.gov Given the high degree of amino acid similarity between CDK4 and CDK6, and the fact that many inhibitors target both kinases, this finding is highly relevant. acs.org For context, the highly selective CDK4/6 inhibitor PD-0332991 showed a similar level of CDK4 inhibition in the same assays. nih.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives incorporating the this compound scaffold have been evaluated as inhibitors of cholinesterases, enzymes central to neurosynaptic function and targets in the management of Alzheimer's disease. Structure-activity relationship (SAR) studies have shown that substituents at both the C-2 and C-4 positions of the pyrimidine ring influence inhibitory activity.

One derivative, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, was identified as a selective Acetylcholinesterase (AChE) inhibitor. In a related series where the methyl group on the piperazine was replaced with a phenyl group, compound 6g, a 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative, emerged as a potent and selective AChE inhibitor over Butyrylcholinesterase (BuChE).

Antimicrobial and Antiparasitic Activities

Antimicrobial Activity: A series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and evaluated for their antimicrobial properties. nih.govnih.gov Several of these compounds demonstrated notable antibacterial and antifungal activity at a concentration of 40 μg/ml. nih.govnih.gov The presence of electronegative functional groups and heterocyclic rings, such as thiophene, is believed to enhance the antimicrobial efficacy of these molecules. nih.gov

Antibacterial Activity: Compounds 4b and 4d from the N-methylpiperazine series showed good activity. nih.govnih.gov

Antifungal Activity: Compounds 4a , 4d , and 4e from the N-methylpiperazine series showed significant activity compared to standard drugs. nih.govnih.gov

Antiparasitic Activity: The conducted search of scientific literature did not yield specific information regarding the antiparasitic activities of this compound derivatives.

Antibacterial Efficacy

Derivatives of this compound have demonstrated notable potential as antibacterial agents. Research into various substituted forms of this scaffold has revealed significant activity against a range of both Gram-positive and Gram-negative bacteria.

In one study, a series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines were synthesized and evaluated for their antibacterial properties. nih.gov The compounds were tested against bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Specifically, compounds designated as 4b and 4d exhibited good antibacterial activity at a concentration of 40 μg/ml. nih.gov The presence of the this compound core, combined with other structural modifications, appears to be crucial for this biological activity. The general antibacterial potential of the pyrimidine scaffold is well-documented, with various derivatives being explored for their efficacy against pathogenic bacteria. niscpr.res.inresearchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives
CompoundBacterial Strains TestedConcentrationObserved ActivityReference
4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4b)S. aureus, B. subtilis, E. coli, S. paratyphi-A40 μg/mlGood nih.gov
4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4d)S. aureus, B. subtilis, E. coli, S. paratyphi-A40 μg/mlGood nih.gov

Antifungal Efficacy

The this compound scaffold is also a promising framework for the development of novel antifungal agents. Pyrimidine derivatives have historically been significant in agrochemicals as fungicides, and ongoing research continues to explore their therapeutic potential against human and plant fungal pathogens. mdpi.com

A study involving 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines demonstrated their effectiveness against several fungal species. nih.gov Compounds 4a , 4d , and 4e from this series showed significant antifungal activity at a concentration of 40 μg/ml against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov While the observed activity was less potent than the standard drug, fluconazole, the results highlight the scaffold's potential. nih.gov The development of pyrimidine derivatives containing an amide moiety has also yielded compounds with potent activity against various phytopathogenic fungi, in some cases exceeding that of commercial fungicides. frontiersin.org

Table 2: Antifungal Activity of Selected this compound Derivatives
CompoundFungal Strains TestedConcentrationObserved ActivityReference
4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4a)A. niger, P. notatum, A. fumigatus, C. albicans40 μg/mlSignificant nih.gov
4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4d)A. niger, P. notatum, A. fumigatus, C. albicans40 μg/mlSignificant nih.gov
4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (4e)A. niger, P. notatum, A. fumigatus, C. albicans40 μg/mlSignificant nih.gov

Antiplasmodial Activity against Plasmodium falciparum Strains

The emergence of drug resistance in Plasmodium falciparum, the parasite responsible for malaria, necessitates the development of new chemotherapeutic agents. Pyrimidine-based compounds, including those with the this compound core, have been investigated as a source of novel antimalarials. nih.govmalariaworld.org

In a notable study, a series of 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol derivatives were synthesized and evaluated for their in vitro antiplasmodial activity against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Most of the synthesized compounds exhibited good antiplasmodial activity, with IC50 values ranging from 0.74 to 6.40 μM. nih.gov Two compounds in particular, F4 and F16 , demonstrated significant activity with IC50 values of 0.75 and 0.74 μM, respectively. nih.gov These findings suggest that the tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine scaffold, which incorporates a piperazine linker, may serve as a valuable model for developing new antimalarial agents. nih.gov

Table 3: In Vitro Antiplasmodial Activity of Tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine Derivatives against P. falciparum (W2 Strain)
CompoundIC50 (μM)Reference
F40.75 nih.gov
F160.74 nih.gov
Chloroquine (Standard)0.17 nih.gov

Antitrypanosomal Activity against Trypanosoma brucei

Human African trypanosomiasis, or sleeping sickness, is a fatal disease caused by the parasite Trypanosoma brucei. nih.govescholarship.org Current treatments have limitations, driving the search for new therapeutic agents. Novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have recently emerged as a promising class of compounds with potent antitrypanosomal activity. nih.govescholarship.orglboro.ac.uk

Research has presented a series of these derivatives with significant in vitro efficacy against Trypanosoma brucei rhodesiense. nih.gov One compound, designated as 32 , was particularly potent, exhibiting an EC50 value of 0.5 µM. nih.govescholarship.orglboro.ac.uk Other analogues from the same series, namely 29 , 30 , and 33 , also showed impressive antitrypanosomal activities with EC50 values in the sub-micromolar range (<1 µM). nih.govlboro.ac.uk These results identify substituted 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidines as promising hit molecules for further preclinical development in the fight against this neglected tropical disease. nih.govescholarship.org

Table 4: Antitrypanosomal Activity of 4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidine Derivatives against T. b. rhodesiense
CompoundEC50 (μM)Reference
29<1 nih.govlboro.ac.uk
30<1 nih.govlboro.ac.uk
320.5 nih.govescholarship.orglboro.ac.uk
33<1 nih.govlboro.ac.uk

Anti-inflammatory and Antioxidant Properties

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Cytokines)

The this compound structure is being investigated for its anti-inflammatory potential. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory properties. mdpi.comnih.gov Research has focused on their ability to modulate key inflammatory pathways and mediators.

Studies on related piperazine derivatives have shown a capacity to reduce the levels of pro-inflammatory cytokines. For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was found to reduce levels of IL-1β and TNF-α in a pleurisy test. nih.gov Furthermore, certain pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. mdpi.comnih.gov This selective inhibition is a hallmark of modern nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The ability to inhibit inflammatory mediators like nitric oxide (NO) and various cytokines demonstrates the therapeutic potential of this class of compounds in treating inflammation-related diseases. mdpi.comresearchgate.net

Impact on Reactive Oxygen Species (ROS) Levels and Oxidative Stress

In addition to their anti-inflammatory effects, pyrimidine derivatives have been shown to possess antioxidant properties by mitigating the effects of oxidative stress. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathology of numerous inflammatory conditions.

Table 5: Antioxidant Activity of Selected Pyrimidine Derivatives
CompoundAssay/ModelObserved EffectReference
L1ROS levels in LPS-stimulated THP-1 cellsReduced free radical levels mdpi.comnih.gov
L2ROS levels in LPS-stimulated THP-1 cellsReduced free radical levels mdpi.comnih.gov

An exploration into the pharmacological profile of this compound derivatives reveals a versatile scaffold with significant therapeutic potential across a range of diseases. These compounds have demonstrated noteworthy efficacy in preclinical models of inflammation, viral infections, and neurodegenerative conditions, underscoring their importance in medicinal chemistry. This article delves into the specific biological activities of these derivatives, focusing on their anti-inflammatory effects in acute lung injury and colitis, as well as their anti-HIV, osteogenic, anti-amyloid, and broader antiviral properties.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of compounds based on the 2-(4-Methylpiperazin-1-yl)pyrimidine scaffold is fundamentally dictated by the inherent properties of its two core heterocyclic components: the pyrimidine (B1678525) ring and the piperazine (B1678402) moiety. The pyrimidine ring is a crucial structural motif found in the nucleobases of DNA and RNA, and its derivatives are known to possess a wide spectrum of pharmacological activities. mdpi.comnih.gov Its ability to form hydrogen bonds and participate in π-π stacking interactions often allows it to function as a versatile scaffold in drug design. mdpi.comnih.gov

The piperazine ring is recognized as a "privileged structure" in medicinal chemistry. nih.gov This is due to its conformational flexibility and the presence of two nitrogen atoms, which can be modified to fine-tune the molecule's physicochemical properties. nih.govresearchgate.net The nitrogen atoms can act as hydrogen bond acceptors and their basicity (pKa) can improve aqueous solubility and bioavailability, which are crucial pharmacokinetic features. nih.gov The combination of the electron-deficient pyrimidine ring and the basic piperazine moiety creates a scaffold with a unique electronic and structural profile, making it a valuable template for interacting with a variety of biological targets.

Impact of Substituent Modifications on Binding Affinity and Efficacy

Systematic modifications of the this compound structure have been instrumental in optimizing its biological activity. SAR studies have demonstrated that the potency and selectivity of these derivatives are highly sensitive to the nature and position of substituents on both the pyrimidine and piperazine rings.

Strategic substitution on the pyrimidine core is a key method for modulating biological activity. nih.gov The electronic and steric properties of substituents at the C2, C4, C5, and C6 positions have a profound impact on target affinity. nih.gov For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the inhibitory activity and selectivity were found to be highly dependent on the groups at these positions. nih.gov

One study on fungicidal pyrimidines revealed that introducing a dimethylamino group at the C2-position and a phenoxy group at the C4-position enhanced activity. researchgate.net Conversely, placing a methyl group at the C5-position led to a decrease in fungicidal potency, highlighting the sensitivity of this position to substitution. researchgate.net In the development of bone anabolic agents, a free amino group at the C2 position of the pyrimidine ring was identified as a critical feature for potent activity. nih.gov These findings underscore that even minor alterations to the pyrimidine core can lead to significant changes in biological outcomes.

Table 1: Effect of Pyrimidine Core Substitutions on Biological Activity

PositionSubstituentObserved EffectReference Compound ClassSource
C2Free Amino (-NH2)Potent bone anabolic activity2-Aminopyrimidines nih.gov
C2DimethylaminoGood fungicidal activitySubstituted pyrimidines researchgate.net
C4PhenoxyGood fungicidal activitySubstituted pyrimidines researchgate.net
C4PhenylActs as an AChE inhibitor and inhibits Aβ-aggregationN-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine nih.gov
C5MethylDiminished fungicidal activitySubstituted pyrimidines researchgate.net

The piperazine moiety serves as a versatile anchor for structural modification, allowing for easy alteration of the compound's properties. researchgate.netresearchgate.net The N-methyl group in the parent compound can be replaced with other substituents to explore different binding interactions. For example, derivatives have been synthesized using both N-methylpiperazine and N-phenylpiperazine, leading to compounds with distinct antimicrobial profiles. nih.gov

In some contexts, replacing a piperidine (B6355638) ring with a piperazine can be unfavorable to activity; however, this loss can sometimes be recovered by introducing a suitable substituent, such as an N-benzyl group, on the piperazine nitrogen. nih.govacs.org This highlights the importance of the substituent at the N4 position of the piperazine ring. The ability to easily create both symmetrical and unsymmetrical disubstituted piperazine derivatives allows for extensive exploration of the chemical space to optimize target engagement and pharmacokinetic properties. researchgate.net

Table 2: Influence of Piperazine Moiety Modifications

ModificationExample Substituent/AnalogImpact on ActivityCompound ClassSource
N4-SubstituentPhenylAltered antimicrobial profile compared to N-methyl4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines nih.gov
Ring AnalogPiperazine replacing PiperidineCan lead to decreased activityPyrimidine-4-carboxamides nih.govacs.org
N4-Substituent on AnalogN-Benzyl on PiperazineRecovered activity lost from piperidine-to-piperazine switchPyrimidine-4-carboxamides nih.govacs.org

Identification and Validation of Essential Pharmacophores for Target Interaction

Pharmacophore modeling for 1-(2-pyrimidinyl)piperazine derivatives has identified the key chemical features required for biological activity. nih.gov For a series of compounds with sedative-hypnotic activity, a bioactive pharmacophore model was proposed to consist of 11 features that define the ligand's binding to its hypothetical receptor. nih.gov This model provides a three-dimensional map of the essential interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic centers.

The pyrimidine-piperazine scaffold itself is often considered the core pharmacophore, providing a rigid framework upon which other functional groups are oriented to interact with the target. researchgate.net Molecular modeling studies have shown that the central pyrimidine ring can serve as an effective template for developing dual inhibitors that target multiple pathological pathways. nih.gov The validation of these pharmacophore models is crucial for the rational design of new, more potent, and selective derivatives.

Regioselectivity in Synthesis and its Direct Influence on Biological Outcomes

The specific arrangement of substituents on the pyrimidine ring, or its regiochemistry, is critical for biological activity. The synthesis of specific isomers, such as 2,4-disubstituted pyrimidines, requires regioselective chemical reactions to ensure the correct placement of functional groups. nih.gov Modern synthetic methods, including palladium-catalyzed cross-coupling reactions, offer precise control over the regioselectivity, enabling the synthesis of specific (het)aryl-substituted pyrimidines. acs.org

The biological outcome is a direct consequence of this regioselectivity. As established in SAR studies, a substituent at the C2 position will have a different effect on activity than the same substituent at the C4 or C5 position. nih.govnih.govresearchgate.net For example, the distinct biological profiles of 2,4-, 2,5-, and 2,6-disubstituted pyrimidines arise from the specific spatial orientation of their functional groups, which in turn dictates their ability to fit into and interact with the binding site of a biological target. Therefore, controlling the regioselectivity during synthesis is a fundamental aspect of developing pyrimidine-based compounds with desired biological functions.

Preclinical Evaluation and in Vivo Studies of 2 4 Methylpiperazin 1 Yl Pyrimidine Containing Compounds

Assessment of Efficacy in Established Disease Models

The therapeutic potential of compounds containing the 2-(4-methylpiperazin-1-yl)pyrimidine scaffold has been investigated across several validated animal models of human diseases, including cancer, acute lung injury, and colitis.

Tumor Xenograft Models:

The in vivo antitumor efficacy of pyrimidine (B1678525) derivatives has been demonstrated in multiple xenograft models. In one study, the compound 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) was assessed for its ability to inhibit tumor growth. The findings from these in vivo tumor regression studies highlighted the compound's potential as an anticancer agent. oup.com Another preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA), a compound with a related piperidine (B6355638) core, in a mouse xenograft model of human lung cancer (H441 cells) showed a dose-dependent suppression of tumor growth. researchgate.net This inhibition of tumor proliferation was further evidenced by a reduction in the expression of the Ki-67 proliferation marker in the tumor tissue. researchgate.net Similarly, a novel 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 83, demonstrated significant anticancer efficacy following repeated oral administration in MV4-11 acute myeloid leukemia mouse xenografts. nih.gov

Lung Injury Models:

In the context of inflammatory respiratory diseases, a novel pyrimidine derivative, referred to as compound 32, was evaluated in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. nih.gov The in vivo study revealed that the compound could significantly reduce the severity of lung injury. nih.gov This protective effect was associated with a marked reduction in the levels of inflammatory factors within the lung tissue. nih.govnih.gov

Colitis Models:

The anti-inflammatory properties of pyrimidine derivatives have also been explored in experimental models of colitis. A study involving novel polysubstituted pyrimidine derivatives, PJ-32A and PJ-92, showed their effectiveness in a dextran (B179266) sulphate sodium (DSS)-induced colitis model in mice. nih.gov Treatment with PJ-92, in particular, led to a significant reduction in clinical signs of the disease, including weight loss and colon shortening. nih.gov Furthermore, research on thieno[3,2-d]pyrimidine (B1254671) derivatives identified compound 10w as having better therapeutic effects than the reference drug filgotinib (B607452) in an acute colitis model. These findings underscore the potential of pyrimidine-based compounds in mitigating intestinal inflammation.

Investigation of Pharmacodynamic Effects and Mechanism of Action in vivo

Understanding the pharmacodynamic effects and the underlying mechanism of action is crucial for the development of targeted therapies. In vivo studies have shed light on how this compound-containing compounds exert their therapeutic effects.

In the ALI model, the pyrimidine derivative compound 32 was found to achieve its anti-inflammatory effects by reducing oxidative stress and inhibiting the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov Further investigation revealed that its mechanism involves the downregulation of the Toll-like receptor 4/nuclear factor-κB (TLR4/NF-κB) and the Kelch-like ECH-associated protein-1/nuclear factor-erythroid 2-related factor 2/heme oxygenase-1 (Keap1-NRF2-HO-1) pathways. nih.gov Similarly, in colitis models, pyrimidine derivatives were shown to interfere with the NF-κB intracellular signaling cascade and suppress the expression of target genes for NF-κB and STAT1. nih.gov

In the context of oncology, the antitumor activity of compound 7x is attributed to its function as a multikinase inhibitor with potent activity against cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). oup.com The compound CLEFMA was shown to suppress tumor growth by inhibiting the translocation of phospho-p65–NF-κB into the nucleus, thereby inhibiting its DNA-binding and transcriptional activity. researchgate.net This led to a reduction in the expression of NF-κB-regulated markers of inflammation (COX-2, TNF-α, IL-6) and invasion (VEGF, MMP9). researchgate.net For other pyrimidine derivatives, the mechanism involves potent and selective inhibition of CDK4 and CDK6. nih.gov

Beyond inflammation and cancer, other in vivo pharmacodynamic effects have been observed. The 4-methoxyphenyl (B3050149) analogue 29, a glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitor, demonstrated a significant decrease in tau phosphorylation after oral administration in mice. Additionally, certain 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines, acting as histamine (B1213489) H3 receptor antagonists, were found to reduce food intake in rats and significantly affect serotonin (B10506) and dopamine (B1211576) concentrations in the brain.

Toxicological Considerations and Safety Profiling in Preclinical Models

Preclinical safety evaluation is fundamental to identifying potential toxicities. This involves in vitro cytotoxicity assays against various cell lines and in vivo assessments in animal models.

Cell Cytotoxicity:

The cytotoxic potential of numerous pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. For instance, indazol-pyrimidine-based derivatives were screened against breast (MCF-7), lung (A549), and colorectal adenocarcinoma (Caco2) cancer cells, with several compounds showing potent cytotoxic activity, in some cases exceeding that of the reference drug Staurosporine. Another study synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effects against four human cancer cell lines (K562, Colo-205, MDA-MB 231, IMR-32), identifying compounds with good activity. The tables below summarize the cytotoxic activities (IC₅₀ values) of various pyrimidine derivatives from different studies.

Cytotoxicity of Indazol-Pyrimidine Derivatives (µM)
CompoundMCF-7 (Breast)A549 (Lung)Caco2 (Colorectal)
4a2.9583.30410.350
4d4.798>109.632
4e>10>107.172
4f1.629>10>10
4g4.680>106.909
4i1.8412.3054.990
Staurosporine (Reference)8.0297.3511.29
Cytotoxicity of Aminopyrimidine-2,4-dione and Pteridine Derivatives (µM)
CompoundMDA-MB-231 (Breast)HT-29 (Colorectal)U-937 (Renal)
42.013.144.11
6a2.113.554.53
6b2.543.784.86
92.073.214.23
Methotrexate (Reference)2.794.125.07

Tissue Damage Assessment and In Vivo Tolerance:

In vivo studies provide a broader view of a compound's safety. The pyrimidine derivative investigated for acute lung injury, compound 32, was identified as a "low-toxicity, highly efficient lead compound" with minimal toxicity observed. nih.gov In a study of fragment-derived MetAP2 inhibitors, two lead compounds were well tolerated in mice at high doses. Furthermore, the CDK4/6 inhibitor (compound 83) caused no negative effect on body weight and showed no clinical signs of toxicity during in vivo tumor xenograft studies. nih.gov Toxicological assessments of S-derivatives of thiopyrimidines established them as moderately to low-toxic compounds in an acute toxicity test. These findings from preclinical models suggest that the pyrimidine scaffold can be modified to achieve a favorable safety profile.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how ligands such as 2-(4-Methylpiperazin-1-yl)pyrimidine and its derivatives interact with the binding sites of biological targets like kinases, enzymes, and receptors.

Research on pyrimidine (B1678525) derivatives has extensively used molecular docking to elucidate structure-activity relationships (SAR). For instance, in the development of Class I selective histone deacetylase (HDAC) inhibitors, docking studies were performed on compounds containing a (piperazin-1-yl)pyrimidine moiety to understand their binding modes. researchgate.net Similarly, docking simulations were instrumental in rationalizing the dual inhibitory activity of N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine against cholinesterase and amyloid-β (Aβ) aggregation, suggesting the pyrimidine ring is a suitable template for targeting multiple pathological pathways in Alzheimer's disease. nih.gov

In the context of cyclin-dependent kinase (CDK) inhibitors, molecular modeling of 2,4,5-trisubstituted pyrimidines, including analogues with a 4-methylpiperazin-1-yl group, revealed key conformational changes that drive selectivity between different kinases like CDK9 and CDK2. cardiff.ac.uk These studies highlight how the methylpiperazine group can be positioned within the ATP binding pocket to form specific interactions. For example, docking of pyrimidine-based inhibitors into the active site of Polo-like kinase 1 (PLK1) showed interactions with key residues such as Cys67 and Leu59. mdpi.com The insights gained from these simulations are critical for designing next-generation inhibitors with improved target specificity.

Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives Containing a Methylpiperazine Moiety
Compound/ScaffoldTarget ProteinKey Interacting ResiduesReference
N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amineAcetylcholinesterase (AChE)Not specified nih.gov
(Piperazin-1-yl)pyrimidine carboxamideHistone Deacetylase (HDAC)Not specified researchgate.net
5-(5-chloro-2-((3-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-N,4-dimethyl thiazol-2-amineCDK9/cyclinTNot specified cardiff.ac.uk
Aminopyrimidine-dione derivativesPolo-like kinase 1 (PLK1)Cys67, Leu59, Cys133, Lys82 mdpi.com
Pyrimidine-4-carboxamide derivatives11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)Not specified nih.gov

De Novo Design and Virtual Screening Methodologies for Lead Compound Identification

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. idrblab.org VS can be broadly classified into structure-based (SBVS), which relies on the 3D structure of the target, and ligand-based (LBVS), which uses knowledge of known active molecules. idrblab.org

The this compound scaffold has been utilized in such screening campaigns. For example, the design and development of irreversible menin inhibitors involved a series of 4-(piperazin-1-yl)pyrimidines. nih.govresearchgate.net These efforts often begin by screening a large virtual library of compounds against a target, followed by filtering based on docking scores, pharmacophore models, and predicted physicochemical properties. mdpi.comresearchgate.net

In one study focused on identifying novel inhibitors for human thymidylate synthase, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was performed. nih.gov This was followed by more intensive computational analysis, including molecular dynamics simulations, on the top hits to design a library of new, more potent molecules. nih.gov These methodologies allow for the rapid exploration of chemical space around a core scaffold like this compound, leading to the identification of promising lead candidates for further development.

Table 2: Virtual Screening Approaches in Drug Discovery
Screening MethodPrincipleCommon Application
Structure-Based Virtual Screening (SBVS)Docking of candidate ligands into the 3D structure of a protein target.Lead identification when the target structure is known.
Ligand-Based Virtual Screening (LBVS)Uses computational descriptors of known active ligands to find similar compounds.Lead identification when multiple active ligands are known but the target structure is not.
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups responsible for biological activity.Used as a filter in both SBVS and LBVS to find molecules with the correct spatial features.
Similarity SearchingIdentifies new active compounds by measuring their structural similarity to known active compounds, often using molecular fingerprints. idrblab.orgScaffold hopping and lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are used to predict the activity of newly designed compounds and to understand which structural properties are key drivers for activity.

While specific QSAR studies on this compound are not widely published, research on structurally similar compounds provides significant insights. A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives, which are close analogues, identified several important molecular descriptors for explaining their histamine (B1213489) H4 receptor binding affinity. nih.gov These descriptors included the path/walk 4-Randic shape index (PW4), mean square distance (MSD) index, and various topological charges and atomic properties. nih.gov

QSAR models for various classes of pyrimidine derivatives have been developed using statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). tandfonline.comimist.ma These studies confirm that a combination of topological, electronic, and steric descriptors can effectively model the biological activity of pyrimidine-based compounds. mdpi.comnih.gov The predictive power of these models is rigorously tested through internal (cross-validation) and external validation methods to ensure their reliability for guiding the design of new molecules. tandfonline.comimist.ma

Table 3: Key Molecular Descriptors Identified in QSAR Studies of Related Heterocycles
Descriptor TypeExample DescriptorStructural InterpretationReference
TopologicalPath/Walk 4-Randic Shape Index (PW4)Relates to the size, shape, and degree of branching in the molecule. nih.gov
GeometricMean Square Distance (MSD) IndexEncodes information about the 3D geometry of the molecule. nih.gov
ElectronicTopological Charges (GGI9, JGI2)Describes the electronic distribution and charge properties within the molecule. nih.gov
PhysicochemicalLipophilicity (logP)A key driver for activity in many pyrimidine series. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism Elucidation

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide crucial information on its conformational preferences, the stability of its binding to a target protein, and the detailed mechanism of interaction.

MD simulations have been applied to pyrimidine-containing ligands to validate docking results and analyze the stability of ligand-protein complexes. researchgate.netnih.gov For instance, MD simulations of pyrazine-linked (piperazin-1-yl)pyrimidine derivatives were used to rationalize their in vitro activity data as HDAC inhibitors. researchgate.net Similarly, long-timescale simulations (up to 1000 ns) were performed on newly designed pyrido[2,3-d]pyrimidine derivatives to confirm their stable binding within the active site of human thymidylate synthase. nih.gov

Conformational analysis is another key application. Studies on related structures, such as 1-(2-pyrimidinyl)piperazine derivatives, have been conducted to determine the model bioactive conformations necessary for sedative-hypnotic activity. nih.gov Furthermore, analysis of the flexible drug Imatinib, which contains both pyrimidine and methylpiperazine moieties, revealed two main conformations—extended and folded—that are crucial for its intermolecular interactions and binding. mdpi.com These simulations can identify key interactions, such as polar and nonpolar contacts, that are critical for the potency of inhibitors targeting kinases like CDK2, CDK4, and CDK6. nih.gov This detailed understanding of the dynamic binding process is invaluable for the rational design of more effective therapeutic agents.

Analytical Methodologies for Research and Development of 2 4 Methylpiperazin 1 Yl Pyrimidine Derivatives

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry) for Structural Elucidation of Novel Derivatives

Spectroscopic methods are paramount for the unambiguous determination of the chemical structure of novel molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the molecular framework of organic compounds. Both ¹H and ¹³C NMR are routinely employed to characterize derivatives of 2-(4-Methylpiperazin-1-yl)pyrimidine.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of this compound, characteristic signals can be assigned to the protons on the pyrimidine (B1678525) ring, the piperazine (B1678402) ring, and the methyl group. For instance, protons on the pyrimidine ring typically appear in the aromatic region (δ 7.0 - 9.0 ppm). jmolecularsci.com The protons of the piperazine ring usually present as multiplets in the aliphatic region, while the N-methyl group gives a characteristic singlet. mdpi.com

¹³C NMR: This method provides information about the different carbon environments in the molecule. The signals for the carbons in the pyrimidine ring are typically observed at expected chemical shift values for aromatic and heterocyclic systems. researchgate.net The aliphatic carbons of the piperazine ring and the methyl group appear at higher field strengths (lower ppm values). mdpi.com

Advanced 2D NMR techniques, such as HMQC and HMBC, are often used to establish connectivity between protons and carbons, which is crucial for confirming the structure of complex derivatives. ipb.pt

Interactive Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Scaffolds

Structural Unit ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrimidine Ring Protons7.0 - 9.0100 - 165
Piperazine Ring Protons2.5 - 4.045 - 55
N-Methyl Protons~2.3~46
Substituent ProtonsVariable (depends on substituent)Variable (depends on substituent)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the vibrations of its specific bonds. core.ac.ukresearchgate.net

Key vibrational modes include:

C-H Stretching: Aromatic C-H stretches from the pyrimidine ring and any aryl substituents typically appear above 3000 cm⁻¹. Aliphatic C-H stretches from the piperazine and methyl groups are observed just below 3000 cm⁻¹. mdpi.com

C=N and C=C Stretching: Vibrations from the C=N and C=C bonds within the pyrimidine ring are found in the 1500-1650 cm⁻¹ region. jmolecularsci.com

C-N Stretching: These vibrations, associated with the piperazine and pyrimidine rings, appear in the fingerprint region.

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2800 - 3000
Pyrimidine C=N/C=CRing Stretching1500 - 1650
Amine N-H (if present)Stretching3300 - 3500

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. cardiff.ac.uk Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the derivative molecules. cardiff.ac.uk

The mass spectrum of a synthesized compound provides the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺, confirming its molecular weight. jmolecularsci.com For derivatives containing elements with characteristic isotopic patterns, such as chlorine or bromine, the mass spectrum will exhibit unique signal clusters that aid in structural confirmation. jmolecularsci.com Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed to analyze fragmentation patterns, offering deeper structural insights and serving as a sensitive quantification tool. nih.gov

Chromatographic Techniques (e.g., TLC, HPLC) for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, making them indispensable for monitoring reaction progress, assessing the purity of final compounds, and for purification.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive technique used primarily to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of products. mdpi.com It is also used for a preliminary assessment of purity. A common stationary phase is silica (B1680970) gel, and the mobile phase is typically a mixture of solvents. For example, a mixture of chloroform (B151607) and ethanol (B145695) has been used as an eluent for piperazine derivatives. mdpi.com The separated spots on the TLC plate are visualized, often under UV light.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient and widely used technique for the separation, identification, and quantification of compounds. It is the standard method for determining the purity of newly synthesized derivatives. researchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for pyrimidine derivatives. cardiff.ac.uk It typically employs a nonpolar stationary phase, such as a C18 or C8 silica gel column, and a polar mobile phase. cardiff.ac.ukresearchgate.net

Mobile Phase: A gradient elution system is often used, where the composition of the mobile phase is changed over time to achieve optimal separation. Common mobile phases consist of mixtures of water with methanol (B129727) or acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. cardiff.ac.uk

Detection: A UV detector is commonly used, with the wavelength set to an absorbance maximum of the pyrimidine chromophore (e.g., 254 nm) to ensure high sensitivity. cardiff.ac.uk

The purity of the final compound is typically determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. cardiff.ac.uk HPLC can also be scaled up for preparative purposes to isolate pure compounds from reaction mixtures.

Interactive Table: Example HPLC Conditions for Purity Analysis of Pyrimidine Derivatives

Parameter Condition Reference
Column C18 silica gel (e.g., Phenomenex Gemini-NX 5u C18) cardiff.ac.uk
Mobile Phase A 0.1% TFA in Water cardiff.ac.uk
Mobile Phase B Acetonitrile or Methanol cardiff.ac.uk
Elution Mode Gradient (e.g., 10-100% B over 10 min) cardiff.ac.uk
Flow Rate 1.0 mL/min cardiff.ac.uk
Detection UV at 254 nm cardiff.ac.uk

Future Horizons: Charting the Course for this compound in Medicinal Chemistry

The heterocyclic compound this compound stands as a pivotal scaffold in modern medicinal chemistry. Its structural attributes have proven to be highly amenable to chemical modification, leading to the development of a multitude of derivatives with significant therapeutic potential. As research continues to evolve, several key future directions and perspectives are emerging, promising to further unlock the therapeutic value of this versatile chemical entity. These future endeavors are primarily focused on the rational design of novel lead compounds, the exploration of new biological targets, the optimization of pharmacological profiles, and the integration of advanced computational tools to accelerate the discovery process.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chloropyrimidine derivatives can react with 4-methylpiperazine under basic conditions. Optimization involves:

  • Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) improve coupling efficiency in multi-step syntheses, as seen in intermediates for kinase inhibitors .
  • Solvent and temperature : Toluene or THF at 80–100°C enhances reaction rates while minimizing side products .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include pyrimidine protons at δ 8.28–8.30 ppm (d, J ≈ 4.7 Hz) and methylpiperazine protons at δ 2.32 ppm (s, CH₃) .
  • X-ray crystallography : Confirms stereochemistry and intermolecular interactions, such as hydrogen bonding between the pyrimidine N and solvent molecules .
  • Mass spectrometry (ESI+) : Molecular ion peaks at m/z 412 [M + H]⁺ validate successful synthesis .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence the biological activity of pyrimidine derivatives in anticancer research?

  • Methodological Answer : The 4-methylpiperazine group enhances:

  • Solubility and bioavailability : The basic nitrogen in piperazine improves water solubility, critical for cellular uptake .
  • Target binding : In kinase inhibitors (e.g., CDK or PI3K), the moiety occupies hydrophobic pockets or interacts with catalytic lysine residues, as shown in SAR studies comparing morpholino vs. methylpiperazine substituents .
  • Metabolic stability : Methylation reduces oxidative deamination, prolonging half-life in vivo .

Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) data when modifying substituents on the pyrimidine core?

  • Methodological Answer :

  • Systematic substitution : Vary substituents at the 2-, 4-, and 6-positions while keeping the 4-methylpiperazine constant to isolate effects. For example, replacing morpholino with methylpiperazine at R₁ increases cytotoxicity in DU145 cells .
  • Computational docking : Use tools like AutoDock to predict binding modes and validate with mutagenesis studies .
  • Data normalization : Compare IC₅₀ values across standardized assays (e.g., sulforhodamine B assay) to minimize inter-lab variability .

Q. In multi-step syntheses involving this compound, how can intermediates be efficiently characterized to ensure reaction progress?

  • Methodological Answer :

  • Real-time monitoring : TLC (silica, UV detection) tracks reaction completion at each step .
  • Intermediate isolation : Use preparative HPLC or flash chromatography to purify intermediates like tert-butyl carbamate derivatives, confirmed via MS (m/z 542 [M + H]⁺) .
  • Functional group analysis : IR spectroscopy identifies NH stretches (~3300 cm⁻¹) in amine intermediates after deprotection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound derivatives?

  • Methodological Answer :

  • Replicate conditions : Ensure identical catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), solvents, and temperatures. For example, yields drop from 91% to <60% if LHMDS is replaced with K₂CO₃ .
  • Impurity profiling : LC-MS identifies byproducts (e.g., over-alkylated piperazine) that reduce isolated yields .
  • Scale considerations : Milligram-scale reactions may show higher yields than kilogram-scale due to mixing efficiency; optimize stirring rates and reactor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.